N-[(Z)-[1-[(4-fluorophenyl)methyl]indol-3-yl]methylideneamino]-5-nitropyridin-2-amine
Overview
Description
N-[(Z)-[1-[(4-fluorophenyl)methyl]indol-3-yl]methylideneamino]-5-nitropyridin-2-amine is a complex organic compound that features an indole core, a fluorophenyl group, and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[1-[(4-fluorophenyl)methyl]indol-3-yl]methylideneamino]-5-nitropyridin-2-amine typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with a fluorobenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Nitropyridine Moiety: The nitropyridine moiety can be synthesized through nitration of pyridine using a mixture of concentrated nitric and sulfuric acids.
Final Coupling Reaction: The final step involves the coupling of the indole derivative with the nitropyridine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[1-[(4-fluorophenyl)methyl]indol-3-yl]methylideneamino]-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole or pyridine derivatives.
Scientific Research Applications
N-[(Z)-[1-[(4-fluorophenyl)methyl]indol-3-yl]methylideneamino]-5-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(Z)-[1-[(4-fluorophenyl)methyl]indol-3-yl]methylideneamino]-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)indole: Shares the indole and fluorophenyl moieties but lacks the nitropyridine group.
5-Nitroindole: Contains the indole and nitro groups but lacks the fluorophenyl moiety.
4-Fluoro-2-nitropyridine: Contains the fluorophenyl and nitropyridine groups but lacks the indole core.
Uniqueness
N-[(Z)-[1-[(4-fluorophenyl)methyl]indol-3-yl]methylideneamino]-5-nitropyridin-2-amine is unique due to its combination of an indole core, a fluorophenyl group, and a nitropyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
IUPAC Name |
N-[(Z)-[1-[(4-fluorophenyl)methyl]indol-3-yl]methylideneamino]-5-nitropyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2/c22-17-7-5-15(6-8-17)13-26-14-16(19-3-1-2-4-20(19)26)11-24-25-21-10-9-18(12-23-21)27(28)29/h1-12,14H,13H2,(H,23,25)/b24-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCQFTIVJSAIDP-MYKKPKGFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=NNC4=NC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=N\NC4=NC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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